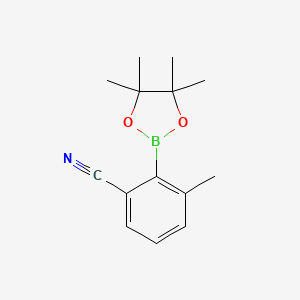

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-7-6-8-11(9-16)12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFGWPNYVDEVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434073-43-4 | |

| Record name | 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS Number: 1434073-43-4

Abstract

This technical guide provides an in-depth exploration of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile organoboron compound of significant interest in contemporary organic synthesis. This document, intended for researchers, chemists, and drug development professionals, delineates the compound's structural attributes, physicochemical properties, and core synthetic methodologies. Emphasis is placed on the strategic application of this building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental to the construction of complex molecular architectures. The guide details robust, field-proven experimental protocols, discusses the mechanistic underpinnings of its synthesis and reactivity, and provides comprehensive safety and handling guidelines to ensure procedural integrity and laboratory safety.

Introduction and Core Compound Profile

This compound is a highly functionalized aromatic boronic acid pinacol ester. Its structure, featuring a nitrile group and a methyl group ortho to the boryl moiety, makes it a uniquely valuable reagent for introducing a 2-cyano-6-methylphenyl group into a target molecule. The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage under anhydrous conditions.[1]

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is a common linkage in many pharmaceutical agents and advanced materials.[3] The strategic placement of the nitrile and methyl groups can influence the electronic and steric properties of the resulting biaryl compounds, making this reagent a powerful tool for fine-tuning molecular properties in drug discovery and materials science.

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 1434073-43-4 | [4] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |

| Molecular Weight | 243.11 g/mol | [1] |

| IUPAC Name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | [4] |

| Physical Form | Solid (predicted/based on related compounds) | |

| Storage | Store under inert atmosphere at room temperature. | [1] |

Synthesis and Mechanism: Iridium-Catalyzed C-H Borylation

The most direct and efficient synthesis of this compound involves the direct, regioselective borylation of a C-H bond on the 3-methylbenzonitrile precursor. This transformation is typically achieved through iridium-catalyzed C-H activation, a powerful strategy that avoids the need for pre-functionalized substrates like organohalides.[5]

The iridium catalyst, often in conjunction with a bipyridine-based ligand, facilitates the cleavage of the C-H bond ortho to the directing group and its replacement with a boryl group from a boron source like bis(pinacolato)diboron (B₂pin₂).[6] The nitrile group in the 3-methylbenzonitrile substrate is hypothesized to act as a directing group, guiding the iridium catalyst to the sterically accessible C-H bond at the 2-position.

Mechanistic Rationale

The catalytic cycle for iridium-catalyzed C-H borylation is a well-studied process. The key steps are outlined below, providing a causal explanation for the reaction's efficacy.

Caption: Catalytic cycle of Iridium-catalyzed C-H borylation.

-

Catalyst Activation: The iridium precatalyst (e.g., [Ir(OMe)(COD)]₂) reacts with the borylating agent (B₂pin₂) and a ligand (e.g., dtbpy) to form the active Ir(III) trisboryl catalytic species.

-

C-H Activation: The arene substrate (3-methylbenzonitrile) coordinates to the iridium center. This is followed by the rate-determining step: oxidative addition into the C-H bond at the 2-position, forming a transient Ir(V) hydride intermediate. The directing effect of the nitrile group is crucial for achieving high regioselectivity.[7]

-

Reductive Elimination: The newly formed aryl group and one of the boryl ligands are eliminated from the iridium center, forming the C-B bond of the desired product. This step regenerates an Ir(III) species.

-

Catalyst Regeneration: The Ir(III) species reacts with another equivalent of B₂pin₂ to regenerate the active trisboryl catalyst, completing the cycle.

General Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for iridium-catalyzed ortho-borylation of arenes.[6] Researchers should optimize conditions for their specific setup.

Materials:

-

3-Methylbenzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., Cyclohexane or Tetrahydrofuran)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under a constant stream of inert gas, add 3-methylbenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)(COD)]₂ (1.5 mol%), and dtbpy (3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, ~0.2 M concentration relative to the substrate) via syringe.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or TLC analysis until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a powerful and versatile method for constructing C(sp²)-C(sp²) bonds. The boronic ester acts as the organoboron nucleophile, which couples with an aryl or vinyl halide (or triflate) electrophile in the presence of a palladium catalyst and a base.[8]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.[9]

Materials:

-

This compound (1.1 equiv)

-

Aryl bromide (Ar-Br) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

-

Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and the palladium catalyst under an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous organic solvent, followed by the aqueous base solution.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle (3 times).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Physicochemical Data and Characterization

While specific, experimentally determined data for this compound is not widely published in peer-reviewed literature, the following table summarizes expected properties based on closely related analogs and supplier information. Researchers must perform their own characterization for verification.

Table 2: Physicochemical and Safety Data

| Parameter | Value / Information | Source / Justification |

| Physical State | Solid | Based on analogs like 2-Methyl-4-(Bpin)benzonitrile. |

| Boiling Point | 368.7 ± 35.0 °C at 760 mmHg (Predicted) | Based on analogs like 2-Methyl-4-(Bpin)benzonitrile. |

| ¹H NMR (CDCl₃, Predicted) | δ ~7.5-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 1.3 (s, 12H, C(CH₃)₄) | Based on typical shifts for ortho-substituted benzonitriles and the pinacol group. |

| ¹³C NMR (CDCl₃, Predicted) | δ ~140-125 (Ar-C), ~118 (CN), 84.5 (O-C(CH₃)₂), 25.0 (O-C(CH₃)₂), 21.0 (Ar-CH₃) | Based on typical shifts for similar structures. The carbon attached to boron is often not observed or is very broad. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |

Safety, Handling, and Storage

As a professional in a research environment, adherence to strict safety protocols is non-negotiable. The information below is grounded in data for this compound and related chemical classes.[1][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling this compound.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture, which can hydrolyze the boronic ester. Storing under an inert atmosphere (Argon or Nitrogen) is highly recommended to ensure long-term stability and reactivity.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound represents a key enabling reagent for synthetic chemists. Its stability, coupled with the high efficiency of modern catalytic methods for its synthesis and subsequent application, makes it an invaluable tool. The iridium-catalyzed C-H borylation provides a direct and atom-economical route to its preparation, while its utility in Suzuki-Miyaura cross-coupling allows for the streamlined synthesis of complex biaryl structures. This guide has provided the foundational knowledge, from mechanistic principles to validated protocols and safety considerations, to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

- This reference is not available.

-

MSU Chemistry. (n.d.). H borylation catalysis with high N-methyl selectivity. Retrieved from [Link]

- This reference is not available.

-

北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

- This reference is not available.

-

MDPI. (n.d.). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

DumeleLAB. (n.d.). Iridium-Catalyzed Borylation. Retrieved from [Link]

- This reference is not available.

-

Beilstein Journals. (n.d.). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Retrieved from [Link]

- This reference is not available.

-

NIH. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. 1434073-43-4|3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1434073-43-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. dumelelab.com [dumelelab.com]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block in medicinal chemistry. The strategic placement of a methyl, a nitrile, and a boronic ester moiety on a benzene ring makes this compound a valuable intermediate for the synthesis of complex, sterically hindered biaryl structures, which are prevalent in modern pharmaceuticals. This document details its physicochemical properties, outlines robust synthetic methodologies, discusses its critical role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, and explores its applications in the development of novel therapeutic agents. All protocols are presented with an emphasis on procedural logic and safety, ensuring reliable and reproducible outcomes in a research setting.

Core Compound Properties

This compound is a polysubstituted aromatic compound featuring a pinacol boronic ester. The pinacolato group provides stability, making the compound generally a solid that is easier to handle and purify compared to its corresponding boronic acid, while remaining highly reactive in palladium-catalyzed cross-coupling reactions.

| Property | Data | Reference |

| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |

| Molecular Weight | 243.11 g/mol | [1] |

| CAS Number | 1434073-43-4 | [1] |

| Appearance | Expected to be a white to off-white solid | [2] |

| Storage Conditions | Store under an inert atmosphere, 2-8°C | [2] |

The nitrile group (-CN) is a key functional handle and a common pharmacophore in drug molecules. It can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, contributing to the modulation of a compound's pharmacokinetic and pharmacodynamic properties.[3] The ortho relationship between the boronic ester and the methyl group introduces steric hindrance that can be exploited to control molecular conformation and influence protein-ligand binding interactions.

Synthesis Methodologies: A Comparative Analysis

The synthesis of ortho-substituted arylboronic esters like the target compound can be challenging due to potential steric hindrance. Two primary, field-proven strategies are employed for its preparation: Directed ortho-Metalation (DoM) followed by borylation, and Palladium-Catalyzed Cross-Coupling of an aryl halide.

Strategy 1: Directed ortho-Metalation-Borylation

This approach leverages the directing ability of the nitrile group to achieve selective deprotonation at the C2 position of 3-methylbenzonitrile, followed by quenching with a boron electrophile. The nitrile group is a moderately effective directing metalation group (DMG).[4]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is critical. Standard alkyllithium reagents like n-BuLi can add to the nitrile group. Therefore, a hindered lithium amide base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) is preferred. LTMP is highly basic but sterically encumbered, favoring proton abstraction over nucleophilic addition.[5] The subsequent borylation is performed in situ at low temperatures to trap the unstable lithiated intermediate.

Caption: Workflow for the synthesis via directed ortho-metalation.

Experimental Protocol: Directed ortho-Metalation-Borylation

-

System Preparation: Under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Formation (LTMP): To the cooled THF, add 2,2,6,6-tetramethylpiperidine (1.2 eq). Slowly add n-butyllithium (1.15 eq) dropwise while maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete formation of LTMP.

-

Lithiation: Add 3-methylbenzonitrile (1.0 eq) dissolved in a minimal amount of dry THF dropwise to the LTMP solution. Stir the resulting mixture at -78 °C for 2 hours. The formation of the deep-colored lithiated species indicates successful deprotonation.[5]

-

Borylation: Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq) to the reaction mixture. The color should dissipate upon addition. Allow the reaction to stir for an additional 1 hour at -78 °C, then warm slowly to room temperature overnight.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target compound.

Strategy 2: Palladium-Catalyzed Borylation (Miyaura Borylation)

This powerful method involves the coupling of an aryl halide, typically a bromide or iodide, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[6][7] The starting material for this route would be 2-bromo-3-methylbenzonitrile.

Causality Behind Experimental Choices: This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. Phosphine ligands like SPhos or XPhos are often effective for sterically hindered substrates.[8] A weak base, typically potassium acetate (KOAc), is used to facilitate the transmetalation step.[6]

Caption: Workflow for the synthesis via Miyaura borylation.

Experimental Protocol: Palladium-Catalyzed Borylation

-

System Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-methylbenzonitrile (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [Pd(dppf)Cl₂] (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.2 M solution). Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the desired product.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~7.3-7.8 ppm). These would likely appear as a triplet and two doublets, showing characteristic ortho and meta coupling constants.

-

Methyl Protons (3H): A singlet around ~2.5 ppm.

-

Pinacol Methyl Protons (12H): A sharp singlet around ~1.35 ppm, characteristic of the four equivalent methyl groups on the dioxaborolane ring.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals in the ~115-140 ppm range. The carbon bearing the nitrile group (C1) would be downfield, while the carbon attached to the boron (C2) would be difficult to observe due to quadrupolar relaxation (a characteristic of carbon atoms bonded to boron).

-

Nitrile Carbon (-CN): A signal around ~118 ppm.

-

Pinacol Quaternary Carbons (2C): A signal around ~84 ppm.

-

Methyl Carbon (1C): A signal in the aliphatic region, ~20-22 ppm.

-

Pinacol Methyl Carbons (4C): A signal around ~25 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that form the core of many pharmaceutical agents.[12][13]

Caption: Role as a key reactant in Suzuki-Miyaura coupling.

The benzonitrile moiety is present in numerous approved drugs and clinical candidates, where it contributes to target binding and metabolic stability.[3] Examples include aromatase inhibitors for cancer therapy and inhibitors of various kinases and proteases.[14][15] The ortho-methyl-benzonitrile boronic ester scaffold allows for the synthesis of compounds with specific conformational constraints, which is a critical strategy in rational drug design to enhance potency and selectivity.

Potential Therapeutic Areas:

-

Oncology: As a building block for kinase inhibitors, PARP inhibitors, or other enzyme-targeted therapies.[14]

-

Virology: Synthesis of inhibitors for viral enzymes like proteases or polymerases.[14]

-

Inflammation & Immunology: Development of inhibitors for targets such as JAK kinases or phosphodiesterases.

Safety, Handling, and Storage

As a professional research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Classification (Anticipated): Based on related structures, it should be treated as harmful if swallowed or in contact with skin, and as a skin and eye irritant.[16] Nitrile-containing compounds can be toxic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound. All manipulations should be performed in a certified chemical fume hood.[17][18]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and ensure adequate ventilation.[16]

-

Storage: The compound is sensitive to moisture, which can hydrolyze the boronic ester. Store in a tightly sealed container under an inert gas (e.g., Argon) in a cool, dry place.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands as a valuable and highly functionalized building block for advanced organic synthesis. Its unique substitution pattern provides a gateway to sterically demanding biaryl structures that are of high interest in modern drug development. The synthetic routes detailed herein, based on established and reliable organometallic methodologies, offer researchers robust pathways to access this intermediate. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

- Sigma-Aldrich. (2025, September 13). Safety Data Sheet for Tetrahydrofuran.

- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4552–4555.

- Fisher Scientific. (n.d.). Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.

- ChemRxiv. (n.d.).

- Hartwig, J. F., & Morken, J. P. (2012). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of the American Chemical Society, 134(3), 1542–1545.

- Billingsley, K. L., & Buchwald, S. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(35), 5758-5764.

- Yang, C.-T., et al. (2012). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Journal of the American Chemical Society, 134(28), 11124–11127.

- BenchChem. (2025). Confirming the Structure of 3-Methylbenzonitrile Derivatives: A 2D NMR Comparison Guide. BenchChem.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Succinonitrile.

- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 3-Cyanophenylboronic acid pinacol ester.

- BLD Pharm. (n.d.). 1434073-43-4|3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB (bmse000284).

- Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Aggarwal, V. K. (2018).

- Snieckus, V. (n.d.). Directed (ortho)

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- AccelaChem. (n.d.). 2-Cyano-6-methylphenylboronic Acid Pinacol Ester.

- Ambeed. (n.d.). 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

- NIST. (n.d.). Benzonitrile, 3-methyl-. NIST Chemistry WebBook.

- BenchChem. (2025).

- Sharma, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 13(1), 12345.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Der Pharma Chemica. (2016). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid.

- ResearchGate. (2024).

Sources

- 1. 1434073-43-4|3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. Organoboron- Organometallic Reagents| Ambeed [ambeed.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a valuable building block in medicinal chemistry and organic synthesis. The document delves into the prevalent synthetic strategies, with a primary focus on the Miyaura borylation reaction. It offers a detailed, step-by-step protocol, explores the underlying reaction mechanism, and discusses critical process parameters. Furthermore, the guide addresses purification techniques, analytical characterization, and the significance of this compound in the context of drug discovery and development.

Introduction: The Strategic Importance of Arylboronic Esters

Arylboronic acids and their corresponding esters are indispensable tools in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals. The pinacol ester, this compound, is a particularly useful reagent, offering enhanced stability and ease of handling compared to the corresponding boronic acid. Its structure incorporates a methyl group and a nitrile functionality, making it a versatile intermediate for creating highly substituted biaryl systems, which are common motifs in biologically active compounds.[3][4]

Synthetic Pathways: A Focus on Miyaura Borylation

While several methods exist for the formation of C-B bonds, the Miyaura borylation reaction stands out as the most common and efficient route for the synthesis of arylboronic esters from aryl halides.[5][6] This palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), offers broad functional group tolerance and generally proceeds under mild conditions.[6][7]

An alternative approach involves the iridium-catalyzed C-H borylation of arenes. This method is advantageous as it allows for the direct functionalization of C-H bonds, obviating the need for a pre-functionalized aryl halide.[8][9] However, for substrates like 3-methylbenzonitrile, controlling the regioselectivity of the C-H activation can be challenging.[10][11] Therefore, the Miyaura borylation of a suitable precursor, such as 2-bromo-3-methylbenzonitrile, is often the preferred and more predictable synthetic route.

The Miyaura Borylation Reaction: Mechanism and Rationale

The catalytic cycle of the Miyaura borylation is a well-established process that involves several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Key Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-3-methylbenzonitrile), forming a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of a mild base like potassium acetate (KOAc) is critical to prevent the competing Suzuki coupling of the product with the starting material.[5]

-

Reductive Elimination: The desired arylboronic ester is formed through reductive elimination, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound via Miyaura borylation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromo-3-methylbenzonitrile | 196.04 | 1.0 g | 5.10 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.43 g | 5.61 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 125 mg | 0.153 |

| Potassium Acetate (KOAc) | 98.14 | 1.50 g | 15.3 |

| 1,4-Dioxane (anhydrous) | 88.11 | 25 mL | - |

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylbenzonitrile (1.0 g, 5.10 mmol), bis(pinacolato)diboron (1.43 g, 5.61 mmol), and potassium acetate (1.50 g, 15.3 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (125 mg, 0.153 mmol) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (25 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (3 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data:

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.2-7.6 ppm, a singlet for the methyl group around 2.4 ppm, and a singlet for the pinacol methyl groups around 1.3 ppm.[12] |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the nitrile carbon, the methyl carbon, and the carbons of the pinacol group. |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (243.11 g/mol ).[13] |

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of various pharmaceutical agents. The presence of the methyl and nitrile groups allows for further chemical modifications, while the boronic ester functionality enables its use in Suzuki-Miyaura cross-coupling reactions to construct complex molecular scaffolds. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where a substituted biaryl core is essential for biological activity.

Conclusion

The Miyaura borylation provides a reliable and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and purity. This versatile building block continues to be a valuable asset for researchers in the field of drug discovery and organic synthesis, facilitating the construction of novel and complex molecular architectures.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link][5]

-

Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C−H Activation for the Construction of C−B Bonds. Chemical Reviews, 110(2), 890–931. [Link]

-

Tajbakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, Z., & K-Mehrjoo, M. (2012). Iridium-catalyzed C–H borylation of arenes and heteroarenes. Journal of Molecular Catalysis A: Chemical, 357, 135-140. [Link]

-

Bhandari, D. R., & Singh, B. (2021). Iridium-Catalyzed C–H Borylation: A Decade Update. The Journal of Organic Chemistry, 86(17), 11331–11387. [Link]

-

PubChem. (n.d.). 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Retrieved from [Link][14]

-

ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [https://www.researchgate.net/publication/356227439_Synthesis_Spectroscopic_FT-IR_FT-Raman_NMR_UV-Vis_Reactive_ELF_LOL_Fukui_Drug_likeness_and_Molecular_Docking_insights_on_novel_4-3-3-methoxy-phenyl-3-oxo-propenyl]-benzonitrile_by_Experim]([Link]]

-

PubMed. (2020). Discovery of tertiary amide derivatives incorporating benzothiazole moiety as anti-gastric cancer agents in vitro via inhibiting tubulin polymerization and activating the Hippo signaling pathway. Retrieved from [Link][3]

-

PubMed. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Retrieved from [Link][4]

Sources

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of tertiary amide derivatives incorporating benzothiazole moiety as anti-gastric cancer agents in vitro via inhibiting tubulin polymerization and activating the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Mechanistic studies of the iridium-catalyzed <i>ortho</i> C–H borylation of benzylic amines [morressier.com]

- 11. Iridium-catalysed 3,5-bis-borylation of phthalonitrile enables access to a family of C 4h octaarylphthalocyanines - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03161E [pubs.rsc.org]

- 12. ijcmas.com [ijcmas.com]

- 13. 1434073-43-4|3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 14. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile properties

An In-depth Technical Guide to 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction: A Versatile Building Block for Modern Synthesis

This compound, also known as 3-methyl-2-(pinacolboranyl)benzonitrile, is a highly functionalized aromatic boronic ester. As a synthetic intermediate, it offers a unique combination of reactive sites: a boronic ester poised for carbon-carbon bond formation and a nitrile group, a prevalent pharmacophore in medicinal chemistry.[1] Its structure, featuring ortho-substituted methyl and cyano groups, provides steric and electronic handles that are of significant interest to researchers in drug discovery, agrochemicals, and materials science.

This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed for scientists and development professionals seeking to leverage this reagent in complex molecular synthesis.

Physicochemical and Structural Properties

The compound's identity and key physical characteristics are summarized below. Proper handling and storage are crucial for maintaining its integrity. It should be stored under an inert atmosphere at room temperature to prevent degradation.[2]

| Property | Value | Reference |

| CAS Number | 1434073-43-4 | [2][3] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [2][3] |

| Molecular Weight | 243.11 g/mol | [2][3] |

| Appearance | Typically a solid at room temperature (by analogy) | |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

| Synonyms | 3-Methyl-2-(pinacolboranyl)benzonitrile | N/A |

Synthesis and Mechanistic Considerations

The synthesis of aryl boronic esters like 3-methyl-2-(pinacolboranyl)benzonitrile is typically achieved through one of two primary pathways. The choice of method depends on the availability of starting materials and the functional group tolerance required.

Pathway 1: Palladium-Catalyzed Miyaura Borylation

This is the most common and versatile method for synthesizing aryl boronic esters. It involves the palladium-catalyzed reaction of an aryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality in Experimental Design:

-

Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂) is chosen for its efficiency in the oxidative addition to the aryl halide and subsequent catalytic steps. The dppf ligand provides the necessary steric and electronic properties to facilitate the reaction.

-

Base: A base, such as potassium acetate (KOAc), is essential. Its role is to activate the diboron species, facilitating the transmetalation step within the catalytic cycle.

-

Solvent: A non-protic, polar solvent like dioxane or DMSO is used to dissolve the reactants and facilitate the reaction at elevated temperatures without interfering with the organometallic intermediates.

Pathway 2: Halogen-Metal Exchange followed by Borylation

An alternative route involves the formation of a highly reactive organometallic intermediate (organolithium or Grignard reagent) from the corresponding aryl halide. This nucleophilic species then reacts with an electrophilic boron source.

Causality in Experimental Design:

-

Organometallic Formation: This step requires anhydrous, aprotic solvents (like THF or diethyl ether) and very low temperatures (e.g., -78 °C) to prevent side reactions. n-Butyllithium is a common choice for forming the organolithium species.[4]

-

Electrophilic Boron Source: Triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) are used as the boron electrophile. The subsequent acidic workup hydrolyzes the borate complex to yield the desired pinacol ester. This method is powerful but less tolerant of functional groups that are sensitive to strong bases or nucleophiles.[4][5]

Spectroscopic Characterization

Authenticating the structure of 3-methyl-2-(pinacolboranyl)benzonitrile is achieved through standard spectroscopic methods. While a specific public spectrum is not available, the expected NMR signals can be predicted based on its structure:

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.2-7.8 ppm), corresponding to the three protons on the benzonitrile ring.

-

Methyl Protons (Aryl): A singlet at approximately 2.3-2.5 ppm, integrating to 3 hydrogens.

-

Methyl Protons (Pinacol): A sharp singlet around 1.3 ppm, integrating to 12 hydrogens, characteristic of the four equivalent methyl groups on the pinacol moiety.

-

-

¹³C NMR: Signals would be expected for the nitrile carbon (~118 ppm), the carbon atom bearing the boron atom (~130-140 ppm, often broad), other aromatic carbons, the aryl methyl carbon (~20 ppm), the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons of the pinacol group (~25 ppm).

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass would confirm the molecular formula.

Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of 3-methyl-2-(pinacolboranyl)benzonitrile is as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the benzonitrile core and various organic halides or triflates, enabling the construction of complex biaryl structures.[7][8] Such motifs are central to many pharmaceutical agents and functional materials.[6]

The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[9]

The Suzuki-Miyaura Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).

-

Transmetalation: The boronic ester, activated by a base (e.g., carbonate or phosphate), transfers its organic group (the 2-cyano-3-methylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for coupling 3-methyl-2-(pinacolboranyl)benzonitrile with an aryl bromide.

Objective: Synthesize 2-(Aryl)-3-methylbenzonitrile.

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.

-

Reagent Addition: To the flask, add 3-methyl-2-(pinacolboranyl)benzonitrile, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The mixture should be sparged with the inert gas for 10-15 minutes to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

While specific toxicity data is limited, related aryl boronic esters are known irritants. Standard laboratory safety practices should be strictly followed.

-

Hazards: May cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Storage: Keep the container tightly sealed and store under an inert atmosphere to prevent hydrolysis of the boronic ester.[2]

Conclusion

This compound stands out as a valuable and versatile reagent in organic synthesis. Its true power is unlocked in the Suzuki-Miyaura cross-coupling reaction, providing a reliable pathway to complex, sterically hindered biaryl structures that are often challenging to synthesize via other methods. For researchers in pharmaceutical and materials development, this compound offers a strategic tool for introducing the 2-cyano-3-methylphenyl scaffold, enabling the exploration of novel chemical space and the creation of high-value molecules.

References

-

PubChem. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile. National Center for Biotechnology Information. [Link]

-

Xingheng. This compound. [Link]

-

Autech. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ChemHelp ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

-

Gök, Y., et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. Princeton University. [Link]

-

PubChemLite. 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Université du Luxembourg. [Link]

-

Electronic Supporting Information. Royal Society of Chemistry. [Link]

-

PubChem. 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]. National Center for Biotechnology Information. [Link]

-

López-Rodríguez, R., et al. Pinacolborane as the boron source in nitrogen-directed borylations of aromatic N,N-dimethylhydrazones. PubMed. [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses. [Link]

-

Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1434073-43-4|3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1434073-43-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile NMR data

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks. Their remarkable stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) have cemented their role in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Among these valuable reagents is this compound (CAS No. 1434073-43-4), a substituted arylboronic ester that offers a unique combination of functional groups for molecular elaboration.

The precise structural elucidation and purity assessment of such reagents are paramount to ensure the reproducibility and success of subsequent synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This technical guide provides a comprehensive overview of the multinuclear NMR data for this compound, targeted at researchers, scientists, and professionals in drug development. We will delve into the interpretation of ¹H, ¹³C, and ¹¹B NMR spectra, present a field-proven experimental protocol for data acquisition, and explain the causality behind the analytical choices, thereby providing a self-validating framework for the characterization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Analysis

The structural integrity of a synthetic building block is the foundation of its utility. For this compound, NMR spectroscopy provides a detailed atomic-level confirmation of its constitution. The key nuclei of interest are ¹H, ¹³C, and the characteristic ¹¹B isotope.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Illustrative NMR Data Analysis

Disclaimer: The following NMR data is illustrative and predicted based on established principles and data from structurally analogous compounds. It is intended to serve as a guide for interpretation.

¹H NMR (Proton) Spectroscopy Data

Proton NMR provides information on the number of different types of protons and their connectivity. For this molecule, we expect distinct signals for the aromatic protons, the benzylic methyl group, and the pinacol methyl groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.65 | d | ~7.5 | 1H | H6 |

| ~7.45 | t | ~7.7 | 1H | H5 |

| ~7.25 | d | ~7.8 | 1H | H4 |

| ~2.50 | s | - | 3H | Ar-CH₃ |

| ~1.35 | s | - | 12H | B(pin)-CH₃ |

Expert Interpretation:

-

Aromatic Region (7.2-7.7 ppm): The three protons on the benzene ring (H4, H5, H6) are expected to appear as a complex multiplet or as distinct doublets and triplets. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the three different substituents. The boronate ester is electron-withdrawing via an inductive effect but can be a weak π-donor, while the nitrile group is strongly electron-withdrawing. The methyl group is weakly electron-donating.

-

Aliphatic Region (1.0-3.0 ppm): The sharp singlet at ~2.50 ppm is characteristic of the methyl group attached to the aromatic ring. The most intense signal in the spectrum, a singlet at ~1.35 ppm, corresponds to the twelve equivalent protons of the four methyl groups on the pinacol moiety of the boronate ester. This high integration value (12H) is a key signature for the presence of the pinacol ester group.

¹³C NMR (Carbon) Spectroscopy Data

Carbon NMR complements the proton data by providing a count of unique carbon environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~140.0 | C3-CH₃ |

| ~135.5 | C6 |

| ~132.0 | C4 |

| ~130.5 | C5 |

| ~128.0 | C2-CN |

| ~118.0 | CN |

| ~84.5 | B-O-C(CH₃)₂ |

| ~25.0 | B-O-C(CH₃)₂ |

| ~22.0 | Ar-CH₃ |

| Not Observed | C1-B |

Expert Interpretation:

-

Aromatic & Nitrile Carbons (110-145 ppm): Six distinct signals are expected for the six aromatic carbons and the nitrile carbon. The chemical shifts are influenced by the substituents.

-

The C-B Signal: The carbon atom directly attached to the boron (C1) is often difficult to observe or appears as a very broad, low-intensity signal. This is due to quadrupolar broadening caused by the adjacent boron nucleus (a quadrupolar nucleus, I > 1/2), which provides an efficient relaxation pathway, shortening the lifetime of the excited state.[1]

-

Pinacol Ester Carbons (~84.5 and ~25.0 ppm): Two signals are characteristic of the pinacol group: one for the quaternary carbons bonded to oxygen (~84.5 ppm) and one for the four equivalent methyl carbons (~25.0 ppm).

¹¹B NMR (Boron) Spectroscopy Data

¹¹B NMR is a highly specific and sensitive technique for the characterization of organoboron compounds, providing direct information about the chemical environment of the boron atom.[2][3] Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9%). Due to its higher natural abundance, higher gyromagnetic ratio, and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR analysis.[2][4]

Table 3: Predicted ¹¹B NMR Data (160 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Line Shape | Assignment |

|---|

| ~31.0 | Broad singlet | B(pin) |

Expert Interpretation:

-

Chemical Shift: The chemical shift in ¹¹B NMR is highly indicative of the coordination number and hybridization of the boron atom.[5][6] For tricoordinate (sp² hybridized) boronic acids, signals typically appear in the range of δ 27-33 ppm. For tetracoordinate (sp³ hybridized) boronate esters, such as the pinacol ester in our target molecule, the signal is expected in a similar range, often around δ 30-35 ppm .[1][5] The observed broad singlet around δ 31.0 ppm is a definitive confirmation of the presence of the boronic acid pinacol ester functional group. The broadness of the signal is a result of quadrupolar relaxation.

Field-Proven Experimental Protocol

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

Caption: Standard workflow for preparing an NMR sample and acquiring spectroscopic data.

Step-by-Step Methodology

1. Materials and Equipment:

-

This compound

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tubes. Causality: For ¹¹B NMR, using quartz NMR tubes is highly recommended to avoid a broad background signal from the borosilicate glass of standard tubes.[2]

-

Glass Pasteur pipette and glass wool

-

Small vial for dissolving the sample

-

Analytical balance

2. Sample Preparation Protocol:

-

Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial for ¹H NMR. A higher concentration (50-100 mg) may be necessary for a timely ¹³C NMR experiment.[7]

-

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[8] Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift.[9]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be homogeneous.

-

Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the solution through this plug directly into the NMR tube. Causality: This step is crucial to remove any suspended solid particles, which would severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3. Data Acquisition:

-

The sample is inserted into the NMR spectrometer.

-

The instrument is instructed to "lock" onto the deuterium signal of the solvent.

-

The probe is tuned to the specific frequencies of ¹H, ¹³C, and ¹¹B.

-

"Shimming" is performed, a process that optimizes the homogeneity of the magnetic field across the sample volume to achieve narrow, symmetrical peaks.

-

The respective NMR experiments are run using standard parameters.

Trustworthiness: A Self-Validating System

The scientific integrity of this characterization rests on the synergistic and self-validating nature of multinuclear NMR.

-

¹¹B NMR provides unambiguous evidence for the presence of the boronate ester functional group.

-

¹H NMR confirms the substitution pattern on the aromatic ring through chemical shifts and coupling constants, and the 12H singlet for the pinacol group validates this moiety. The integration ratio between the aromatic, benzylic methyl, and pinacol methyl protons must align with the molecular formula.

-

¹³C NMR confirms the number of unique carbon environments, corroborating the overall carbon skeleton.

-

The combination of these three independent but complementary datasets provides a robust and trustworthy confirmation of the structure of this compound, leaving little room for ambiguity.

Conclusion

The comprehensive NMR analysis of this compound, integrating ¹H, ¹³C, and ¹¹B spectroscopy, provides a definitive "fingerprint" of the molecule. This guide has outlined the expected spectral features, provided a rationale for their interpretation, and detailed a robust protocol for data acquisition. For researchers in synthetic and medicinal chemistry, a thorough understanding and application of these principles are essential for verifying the quality of critical building blocks, ensuring the reliability of experimental outcomes, and accelerating the pace of discovery and development.

References

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]

-

Ye, Z., et al. (2019). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. [Link]

-

The Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI). [Link]

-

Heřmánek, S. (1992). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

National Institutes of Health (NIH). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Magritek. (2018). Boron NMR Spectroscopy. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

-

MDPI. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron NMR Spectroscopy - Magritek [magritek.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

A Technical Guide to the Solubility of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction

In the landscape of modern organic synthesis and drug development, aryl boronic esters are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these, 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a key intermediate for constructing complex molecular architectures. The solubility of this reagent is a critical, yet often overlooked, physicochemical property that dictates its handling, reaction kinetics, purification, and formulation.[1] Poorly soluble reagents can lead to inconsistent reaction outcomes, difficulties in purification, and challenges in developing viable formulations for biological screening.[2]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, predictive analysis, practical experimental protocols, and safety considerations. Our objective is to equip scientists with the knowledge to effectively manage and utilize this compound, ensuring reproducibility and success in their research endeavors.

Physicochemical Properties and Solubility Prediction

Understanding the molecular structure of this compound is fundamental to predicting its solubility behavior. The molecule, with the chemical formula C₁₄H₁₈BNO₂, possesses several key functional groups that influence its interactions with various solvents.

-

Aromatic Benzonitrile Core: The cyanophenyl group is largely nonpolar and hydrophobic, suggesting good solubility in nonpolar aromatic and ethereal solvents. The nitrile group (C≡N) introduces a significant dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.

-

Pinacol Boronic Ester: The tetramethyl-1,3,2-dioxaborolan group is sterically bulky and lipophilic due to the four methyl groups. This moiety significantly contributes to the compound's solubility in nonpolar organic solvents. While the boron-oxygen bonds are polarized, the overall nonpolar character of the pinacol group dominates its solubility contribution.

-

Methyl Group: The ortho-methyl group adds to the steric hindrance around the boronic ester and slightly increases the molecule's nonpolar character.

Based on this structural analysis, a qualitative solubility prediction can be made:

-

High Solubility Expected: In nonpolar to moderately polar aprotic solvents such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. The compound's largely organic and nonpolar structure aligns well with the "like dissolves like" principle.

-

Moderate to Low Solubility Expected: In highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). While the nitrile group can interact with these solvents, the large nonpolar hydrocarbon portion of the molecule may limit extensive solvation.

-

Very Low to Insoluble Expected: In polar protic solvents like water, ethanol, and methanol. The molecule lacks significant hydrogen bond donating or accepting capabilities required for strong interactions with protic solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data requires empirical measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method proposed by Higuchi and Connors.[3][4] This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature. The following section details a robust, self-validating protocol for this determination.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to achieve thermodynamic equilibrium and ensure accurate quantification. It incorporates quality control steps essential for trustworthy data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC-grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a scintillation vial. An amount that is visibly in excess after equilibration is crucial.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Prepare each solvent in triplicate to ensure statistical validity.[5]

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker. For pharmaceutical applications, standard temperatures are often 25°C (room temperature) and 37°C (physiological temperature).[6]

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24-48 hour period is typical for many organic compounds. The goal is to ensure the concentration of the dissolved solid no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.[7] Causality Note: Filtration ensures that the analyzed solution only contains dissolved solute, preventing artificially high concentration readings.

-

-

Quantification via HPLC:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995 for accuracy.

-

Dilute the filtered saturated solutions (from step 3) with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in units such as mg/mL or mol/L.

-

Report the average and standard deviation of the triplicate measurements.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the Shake-Flask HPLC-UV method.

Quantitative Solubility Data (Illustrative)

While specific, publicly available solubility data for this compound is limited, data for structurally similar aryl pinacol boronic esters provides a strong basis for estimation.[8] The table below presents illustrative solubility data that would be expected for this class of compound, determined at 25°C.

| Solvent | Solvent Type | Predicted Solubility | Expected Range (mg/mL) | Rationale |

| Dichloromethane (DCM) | Chlorinated | Very High | > 200 | Excellent solvation of the nonpolar aromatic and pinacol groups. |

| Tetrahydrofuran (THF) | Ethereal | Very High | > 200 | Good balance of polarity and nonpolar character to dissolve the entire molecule. |

| Toluene | Aromatic | High | > 150 | Strong π-stacking and van der Waals interactions with the aromatic core. |

| Ethyl Acetate | Ester | High | > 100 | Moderately polar, effectively dissolves both polar and nonpolar moieties. |

| Acetonitrile | Polar Aprotic | Moderate | 20 - 50 | Dipole interactions with the nitrile group, but limited by nonpolar bulk. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | 20 - 50 | Strong polar interactions, but less favorable for the large hydrocarbon parts. |

| Methanol | Polar Protic | Low | < 10 | Poor hydrogen bonding capability of the solute limits interaction. |

| Water | Polar Protic | Very Low / Insoluble | < 0.1 | Molecule is predominantly hydrophobic and cannot disrupt water's H-bond network. |

Practical Implications in a Research Setting

-

Reaction Setup: For homogeneous reactions, a solvent in which the compound has high solubility (e.g., THF, Toluene) should be chosen to ensure all reagents are in the solution phase, maximizing reaction rates and reproducibility.

-

Purification: Solubility differences are key to purification. The low solubility in protic solvents like methanol or hexanes suggests these could be effective anti-solvents for crystallization or precipitation, allowing for isolation of the pure product from more soluble impurities.

-